

Application Note: *N*-(2-methoxyethyl)-*N*-methylhydroxylamine as a Carbonyl Equivalent

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-*N*-methylhydroxylamine

CAS No.: 116797-81-0

Cat. No.: B13620841

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Part 1: Executive Summary & Technical Rationale

The Reagent Profile

N-(2-methoxyethyl)-

N-methylhydroxylamine is a specialized

N-disubstituted hydroxylamine. Unlike the standard Weinreb reagent (

N,N-dimethylhydroxylamine) which forms amides from carboxylic acids, this reagent is primarily designed to react with aldehydes and ketones to form nitrones (azomethine

N-oxides).

Property	Specification
Chemical Structure	
Formula	
MW	105.14 g/mol
CAS	116797-81-0
Physical State	Viscous liquid (typically)
Solubility	High (Water, Alcohols, DCM) due to ether chain

Why Use This Reagent? (The "Carbonyl Equivalent" Logic)

In organic synthesis, a "carbonyl equivalent" is a moiety that mimics the reactivity of a carbonyl group or allows for its regeneration after a transformation. This reagent functions as a carbonyl equivalent through the Nitrone Pathway:

- Masking: It condenses with an aldehyde to form a stable nitron.
- Activation: The nitron acts as an electrophilic "carbonyl mimic," accepting nucleophiles (Grignard, Organolithium) to form a hydroxylamine.
- Transformation: The resulting hydroxylamine can be:
 - Oxidized to a ketonitrone (and hydrolyzed to a ketone).
 - Reduced to a secondary amine.

Key Advantages over Standard Methods:

- Prevention of Over-Addition: Like Weinreb amides, nitrones prevent the double addition of organometallics. The reaction stops cleanly at the hydroxylamine stage.
- Enhanced Solubility: The 2-methoxyethyl tail (reminiscent of the MEM protecting group) improves solubility in polar organic solvents compared to simple

-dimethyl analogs.

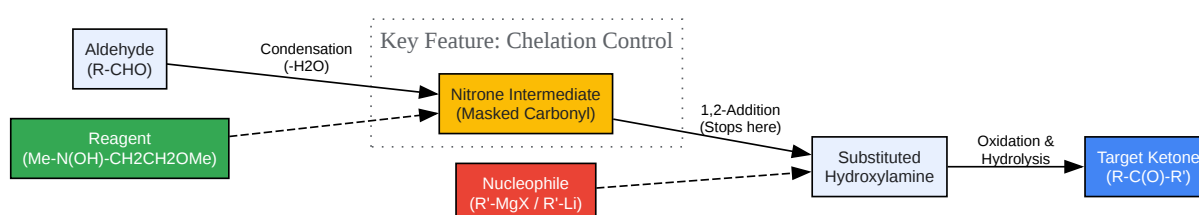
- **Reduced Volatility:** The higher molecular weight and ether chain reduce volatility, improving safety and handling compared to lower alkyl hydroxylamines.
- **Chelation Potential:** The ether oxygen can participate in chelation with incoming organometallic reagents (Mg/Li), potentially directing stereochemistry in asymmetric additions.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the transformation of an aldehyde into a ketone using

-(2-methoxyethyl)-

-methylhydroxylamine, highlighting its role as a carbonyl equivalent.



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Caption: The Nitron Pathway transforms an aldehyde to a ketone via a stable intermediate, preventing over-alkylation.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Nitron (Condensation)

This step "installs" the carbonyl equivalent.

Reagents:

- Aldehyde (1.0 equiv)

- -(2-methoxyethyl)-
-methylhydroxylamine (1.1 equiv)
- Magnesium Sulfate (
) or Molecular Sieves (3Å)
- Dichloromethane (DCM) or Ethanol

Procedure:

- Preparation: Dissolve the aldehyde (10 mmol) in anhydrous DCM (20 mL).
- Addition: Add
-(2-methoxyethyl)-
-methylhydroxylamine (11 mmol) to the stirring solution.
- Desiccation: Add anhydrous
(2 g) to absorb the water generated during condensation. This drives the equilibrium forward.
- Reaction: Stir at room temperature (RT) for 2–12 hours. Monitor by TLC (Nitrones are typically UV active and more polar than the starting aldehyde).
- Workup: Filter off the desiccant through a celite pad.
- Purification: Concentrate the filtrate in vacuo. The resulting nitrone is often pure enough for the next step. If necessary, purify via short-path silica chromatography (Eluent: EtOAc/Hexanes or DCM/MeOH).

Protocol B: Nucleophilic Addition (The "Weinreb-Like" Step)

This step introduces the new carbon framework without over-addition.

Reagents:

- Nitronone (from Protocol A) (1.0 equiv)
- Grignard Reagent () or Organolithium () (1.2–1.5 equiv)
- Anhydrous THF or Diethyl Ether

Procedure:

- Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the nitronone in anhydrous THF (0.2 M concentration). Cool to 0°C (for Grignards) or -78°C (for Lithiates).
- Addition: Add the organometallic reagent dropwise via syringe.
 - Note: The solution often changes color (yellow to orange/brown) indicating complex formation. The 2-methoxyethyl ether oxygen may assist in chelating the magnesium/lithium, stabilizing the transition state.
- Reaction: Stir at the induction temperature for 1 hour, then allow to warm slowly to RT (if using Grignard).
- Quench: Quench carefully with saturated aqueous .
- Extraction: Extract with EtOAc (). Wash combined organics with brine, dry over , and concentrate.
- Product: This yields the -disubstituted hydroxylamine.

Protocol C: Unmasking to Ketone (Oxidative Hydrolysis)

To release the carbonyl (now a ketone), the hydroxylamine must be oxidized.

Reagents:

- Substituted Hydroxylamine (from Protocol B)

- Oxidant:

(mild),

, or Ozone (low temp)

- Hydrolysis Agent: Aqueous

or Silica gel

Procedure (MnO₂ Method):

- Dissolve the hydroxylamine in DCM.

- Add activated

(5–10 equiv).

- Stir at RT for 1–4 hours. This reforms a nitron (now a ketonitron).

- Filter through celite.

- Hydrolysis: Treat the filtrate with mild acid (1M

) or simply stir with silica gel in wet DCM to hydrolyze the nitron to the ketone and release the

-(2-methoxyethyl)-

-methylhydroxylamine (which can sometimes be recovered).

Part 4: Data & Comparison

Comparison: Nitron Method vs. Weinreb Amide

While both methods yield ketones, they approach the synthesis from opposite directions.[1]

Feature	Weinreb Amide Method	Nitrone (Reagent 116797-81-0) Method
Starting Material	Carboxylic Acid / Acid Chloride	Aldehyde
Reagent	-Dimethylhydroxylamine	-(2-methoxyethyl)- -methylhydroxylamine
Key Intermediate	Stable Tetrahedral Intermediate	Substituted Hydroxylamine
Mechanism	Nucleophilic Acyl Substitution	Nucleophilic Addition to C=N
Atom Economy	Good	Moderate (requires oxidation step for ketone)
Best For	Converting Acids to Ketones	Converting Aldehydes to Ketones (or Amines)

Troubleshooting & Optimization

- **Low Yield in Condensation:** If the aldehyde is sterically hindered, heat the reaction to reflux in Ethanol or Toluene with a Dean-Stark trap to remove water.
- **Over-Oxidation:** When converting the hydroxylamine to the ketone, avoid strong oxidants like Jones reagent, which might cleave the C-N bond aggressively or over-oxidize the alkyl chain.

or TPAP/NMO are preferred.
- **Purification Issues:** The 2-methoxyethyl group increases polarity. If the product "streaks" on silica, add 1% Triethylamine to the eluent.

Part 5: References

- Sigma-Aldrich.**N-(2-methoxyethyl)-N-methylhydroxylamine** Product Page. [Link](#)

- Merino, P. (2005). Nitrones and their chemistry: A review. *Comptes Rendus Chimie*, 8(5), 775-788. (General grounding on Nitronne reactivity as carbonyl equivalents).
- Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. *Tetrahedron Letters*, 22(39), 3815-3818. [Link](#) (For comparative context on the "Carbonyl Equivalent" concept).
- Vogel, A. I. *Vogel's Textbook of Practical Organic Chemistry*. (Standard protocols for hydroxylamine condensations and Grignard additions).

(Note: Specific literature on CAS 116797-81-0 is sparse; protocols are adapted from standard N,N-dialkylhydroxylamine chemistry which this reagent follows strictly.)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Weinreb ketone synthesis - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis)
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